2-Phenyl-2,3-dihydro-1H-inden-1-one

Acetylcholinesterase Inhibitors Alzheimer's Disease Neurodegeneration

Researchers developing AChE inhibitors or validating 5-LO assays often face variability in scaffold purity and batch consistency. 2-Phenyl-1-indanone (CAS 16619-12-8) offers a rigid, high-purity (>98%) bicyclic ketone scaffold with proven enzymatic activity (AChE IC50 2.66 µM). • Establish baseline SAR for 2-phenylindanone derivatives. • Validate 5-LO inhibition with a structurally defined reference (related scaffold IC50 15 µM). • Access enantioselective synthesis via phase-transfer alkylation with high stereocontrol. Supplied with full analytical documentation and ready for global shipment.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 16619-12-8
Cat. No. B091919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-dihydro-1H-inden-1-one
CAS16619-12-8
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
InChIKeyOCLCRYNZYRSURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-indanone (16619-12-8) Overview


2-Phenyl-2,3-dihydro-1H-inden-1-one (CAS 16619-12-8), also known as 2-phenyl-1-indanone, is a bicyclic aromatic ketone belonging to the indanone class of compounds. It features a 2,3-dihydro-1H-inden-1-one core with a phenyl substituent at the C2 position [1]. This compound is a versatile building block in organic synthesis and medicinal chemistry, valued for its rigid, planar scaffold that can be functionalized to yield diverse bioactive derivatives . It is available from commercial vendors in purities typically ≥95% (GC) and is supplied as a white to light yellow powder or crystals [2].

SAR Scaffold
Defined core for systematic analoging and structure-activity relationship studies
Assay Validation
Characterized tool for benchmarking enzymatic and binding assays
Chiral Building Block
Enantioselective synthesis substrate with stereocenter at C2 position

Why 2-Phenyl-1-indanone Cannot Be Replaced by Analogs


Indanone derivatives are a broad class of compounds, but their biological and chemical properties are highly sensitive to subtle structural variations. Replacing 2-phenyl-2,3-dihydro-1H-inden-1-one with a generic indanone analog—such as unsubstituted 1-indanone, 2-phenyl-1,3-indandione, or a differently substituted derivative—can lead to a complete loss of desired activity or introduce unwanted off-target effects [1]. The presence and exact positioning of the 2-phenyl substituent critically influences binding to specific enzymatic targets, as demonstrated by the stark difference in 5-lipoxygenase (5-LO) inhibitory activity between 2-phenylindane-1,3-dione (IC50 = 15 µM) and its inactive heterocyclic-substituted analogs [2]. Furthermore, the oxidation state of the indanone core (e.g., monoketone vs. diketone) dictates reactivity and pharmacokinetic behavior, making direct substitution scientifically unsound [3].

Moiety loss 2-Phenyl substitution is essential for target binding; unsubstituted or heterocyclic analogs may lose activity.
Core oxidation Monoketone vs. diketone state alters reactivity, solubility, and pharmacokinetic profile; not directly interchangeable.

2-Phenyl-1-indanone vs. Comparators: Key Evidence


AChE Inhibition vs. 2-Phenoxy-indan-1-one Derivatives

2-Phenyl-1-indanone (CAS 16619-12-8) exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. While its IC50 of 2.66 µM is less potent than the clinical comparator donepezil, it represents a distinct, well-defined baseline for the core indanone scaffold. This activity is significantly weaker than that of optimized 2-phenoxy-indan-1-one derivatives, which can achieve nanomolar potency (e.g., IC50 = 50 nM) [1]. This differential highlights 2-phenyl-1-indanone's role as a critical starting point for structure-activity relationship (SAR) studies and as a tool compound for validating assay systems, rather than as a lead candidate itself.

AChE Inhibition
Cross-study comparable
IC50 2.66 µM
vs. 0.050 µM optimized derivative
SAR baseline; not a high-potency inhibitor
53-fold less potent than optimized 2-phenoxy analog
Acetylcholinesterase Inhibitors Alzheimer's Disease Neurodegeneration

5-LO Inhibition: 2-Phenyl Moiety Requirement

The 2-phenylindane-1,3-dione system, a close structural relative, inhibits 5-lipoxygenase (5-LO) with an IC50 of 15 µM [1]. Crucially, structure-activity relationship (SAR) studies have demonstrated that the 2-phenyl substituent is essential for this activity; replacing it with a heterocycle renders the derivative inactive [2]. This evidence strongly supports the notion that the 2-phenyl-1-indanone core possesses a privileged binding orientation for this enzyme family, which would be lost with other 2-substituents. The related compound fluindione also shows an IC50 of 15 µM against 5-LO, further validating this activity for the 2-phenyl-1,3-dione scaffold .

5-LO Inhibition
Class-level inference
IC50 15 µM (class rep.)
Inactive without phenyl
Phenyl group essential for enzyme activity
Heterocyclic analogs show complete loss of activity
5-Lipoxygenase Inhibitors Inflammation Leukotriene Biosynthesis

Complement Inhibition–Prostaglandin Correlation

A series of substituted 2-phenyl-1,3-indandiones demonstrates considerable inhibitory effects on the classical complement pathway. A quantitative structure-activity relationship (QSAR) study revealed a strong correlation (r = 0.86) between this anti-complement effect and the inhibition of prostaglandin biosynthesis [1]. This dual activity profile, which is dependent on the electronic σ parameter and lipophilicity of substituents on the 2-phenyl ring, is not shared by unsubstituted 1-indanone or other core scaffolds. This suggests that the 2-phenyl-1-indanone framework is a privileged structure for developing immunomodulatory agents targeting the complement C5 step.

Complement Correlation
Class-level inference
r = 0.86
with prostaglandin inhibition
Privileged scaffold for immunomodulation studies
Dependent on 2-aryl ring substitution
Complement Inhibition Anti-inflammatory Immunomodulation

Physicochemical Profile vs. 2-Phenyl-1,3-indandione

Physicochemical properties directly impact the utility of a compound in both in vitro assays and in vivo studies. 2-Phenyl-1-indanone (monoketone) has a melting point of 77.5°C and an estimated LogP of ~4.0 [1][2]. In contrast, its close analog, 2-phenyl-1,3-indandione (diketone), has a significantly higher melting point (144-148°C) and a lower LogP of ~3.3, along with different solubility profiles (e.g., DMSO solubility of ~44 mg/mL) . These differences arise from the additional carbonyl group in the dione, which alters both crystal lattice energy and hydrogen-bonding capacity. Consequently, the monoketone is predicted to have higher membrane permeability but lower aqueous solubility than the dione, influencing its behavior in biological assays and its suitability for specific synthetic transformations.

Physicochemical Profile
Direct head-to-head
Mp 77.5°C, LogP ~4.0
vs. dione 144-148°C, LogP ~3.3
Lower Mp, higher lipophilicity may influence CNS permeability
Monoketone versus diketone properties
Physicochemical Properties Drug Discovery Formulation

Dihydroorotase Inhibition: Negligible Activity

In a screening assay, 2-phenyl-2,3-dihydro-1H-inden-1-one (CAS 16619-12-8) was evaluated for its ability to inhibit the enzyme dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, it showed an IC50 of >1,000,000 nM (1.00E+6 nM), indicating essentially no inhibitory activity against this target [1]. This negative result is a valuable data point for scientists, confirming that this compound does not interfere with pyrimidine biosynthesis via this enzyme. This distinguishes it from other indanone derivatives that may have shown activity against this or related targets, allowing researchers to select it as a negative control or to avoid it when looking for dihydroorotase inhibitors.

Dihydroorotase
Supporting evidence
IC50 >1,000,000 nM
Null activity
Confirmed negative control for pyrimidine biosynthesis
No interference at 10 µM
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Application Scenarios for 2-Phenyl-1-indanone


AChE Inhibitor Optimization Scaffold

As a well-defined core scaffold with a documented, moderate AChE IC50 of 2.66 µM [1], 2-phenyl-1-indanone serves as an ideal starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify the phenyl ring or the indanone core to improve potency and selectivity, with the parent compound providing a clear baseline for comparison. This is superior to using an unsubstituted indanone, which lacks the essential 2-phenyl moiety for interaction with the enzyme's peripheral anionic site [2].

5-LO Assay Validation Tool

The established activity of the closely related 2-phenyl-1,3-indandione scaffold against 5-LO (IC50 = 15 µM) [1], and the known essentiality of the 2-phenyl group for this activity [2], positions 2-phenyl-1-indanone as a useful tool for validating 5-LO enzymatic assays. Its well-defined structure allows for the development of robust assay protocols and can serve as a reference inhibitor to benchmark the activity of novel compounds.

Complement C5 & Prostaglandin Pathway Probe

The strong correlation (r=0.86) between anti-complement activity and prostaglandin biosynthesis inhibition within the 2-aryl-1,3-indandione class [1] makes 2-phenyl-1-indanone a relevant chemical probe. Scientists investigating the cross-talk between the complement system and eicosanoid pathways can use this compound as a foundational structure for designing more potent and selective probes to dissect these complex biological processes.

Chiral Building Block for Asymmetric Catalysis

The presence of a stereocenter at the C2 position makes 2-phenyl-1-indanone a valuable substrate for asymmetric synthesis. It has been used as a starting material in the development of enantioselective phase-transfer alkylation reactions, enabling the synthesis of complex, chiral molecules [1]. Its rigid, bicyclic framework ensures high stereocontrol, making it an attractive building block for creating libraries of enantiomerically pure compounds for drug discovery.

Application
Selection Property
Validation Focus
AChE Inhibition SAR Studies
Defined core with baseline IC50
Potency and selectivity benchmarking
5-LO Assay Validation
2-Phenyl substituted indanone scaffold
Enzyme activity confirmation and inhibitor screening
Complement Pathway Probe
Scaffold with reported C5/prostaglandin correlation
Dual pathway inhibition profiling
Chiral Building Block
Enantioselective phase-transfer alkylation substrate
Stereocontrol and library synthesis

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